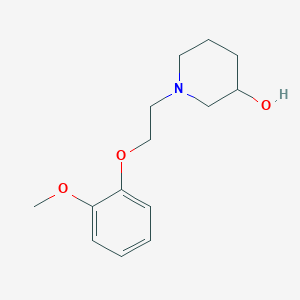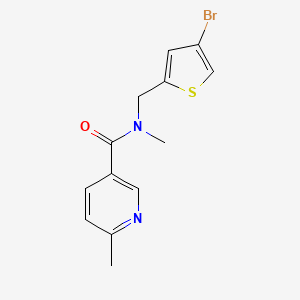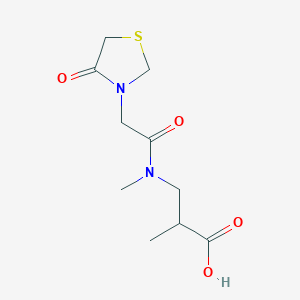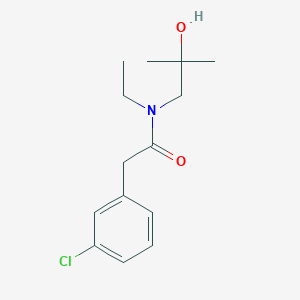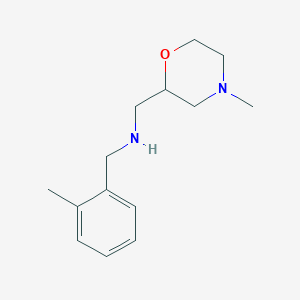
n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine: is an organic compound that belongs to the class of amines It features a benzyl group substituted with a methyl group at the second position, and a morpholine ring substituted with a methyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 2-methylbenzyl chloride, is reacted with ammonia or an amine to form 2-methylbenzylamine.
Formation of the Morpholine Intermediate: 4-methylmorpholine is synthesized from diethylene glycol and methylamine.
Coupling Reaction: The benzylamine intermediate is then reacted with the morpholine intermediate under suitable conditions, often involving a catalyst and a solvent, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Benzyl-1-(4-methylmorpholin-2-yl)methanamine: Lacks the methyl group on the benzyl ring.
n-(2-Methylbenzyl)-1-morpholin-2-ylmethanamine: Lacks the methyl group on the morpholine ring.
Uniqueness
The presence of both methyl groups in n-(2-Methylbenzyl)-1-(4-methylmorpholin-2-yl)methanamine may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
1-(4-methylmorpholin-2-yl)-N-[(2-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C14H22N2O/c1-12-5-3-4-6-13(12)9-15-10-14-11-16(2)7-8-17-14/h3-6,14-15H,7-11H2,1-2H3 |
Clé InChI |
BSCJEZOZLWDVIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CNCC2CN(CCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


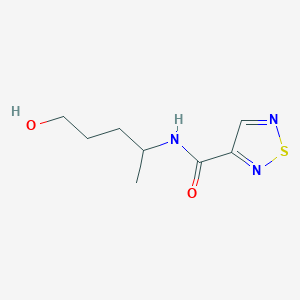
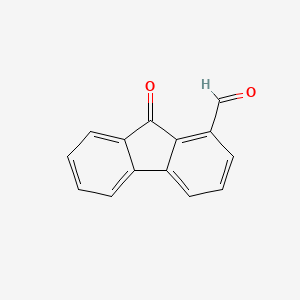

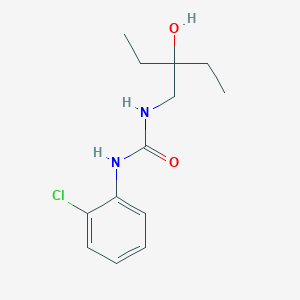
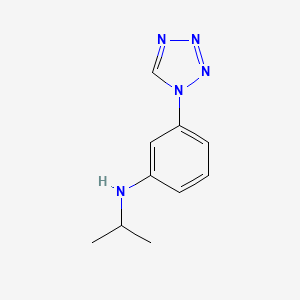
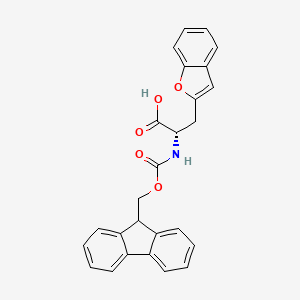
![Tetrabutylammonium (1R,2S,5R)-2-(2-((R)-1-(tert-butoxycarbonyl)piperidine-3-carbonyl)hydrazinecarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14915595.png)
![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B14915602.png)
![3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
